Bienvenue dans la boutique en ligne BenchChem!

4-Pyridinepropanamine,alpha-methyl-(9CI)

CNS drug discovery Lipophilicity BBB permeability

4-Pyridinepropanamine, alpha-methyl- (9CI) (CAS 114425-75-1), systematically named 4-(pyridin-4-yl)butan-2-amine , is a C9H14N2 heteroaromatic primary amine comprising a 4-pyridyl ring linked via an ethylene bridge to a secondary carbon bearing a methyl and a primary amine. This architecture yields a defined stereocenter (unspecified racemate in standard catalog entries), a computed XLogP3 of 1.0, a topological polar surface area (TPSA) of 38.9 Ų, one hydrogen-bond donor, two hydrogen-bond acceptors, and three rotatable bonds.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 114425-75-1
Cat. No. B037534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinepropanamine,alpha-methyl-(9CI)
CAS114425-75-1
Synonyms4-Pyridinepropanamine,alpha-methyl-(9CI)
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=NC=C1)N
InChIInChI=1S/C9H14N2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-8H,2-3,10H2,1H3
InChIKeyKLMKQKKMDYLMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridinepropanamine, alpha-methyl- (9CI) CAS 114425-75-1 – Procurement-Relevant Structural Profile, Physicochemical Identity, and Comparator Landscape


4-Pyridinepropanamine, alpha-methyl- (9CI) (CAS 114425-75-1), systematically named 4-(pyridin-4-yl)butan-2-amine [1], is a C9H14N2 heteroaromatic primary amine comprising a 4-pyridyl ring linked via an ethylene bridge to a secondary carbon bearing a methyl and a primary amine. This architecture yields a defined stereocenter (unspecified racemate in standard catalog entries), a computed XLogP3 of 1.0, a topological polar surface area (TPSA) of 38.9 Ų, one hydrogen-bond donor, two hydrogen-bond acceptors, and three rotatable bonds [1]. The compound is supplied as a versatile small-molecule scaffold for medicinal chemistry and chemical biology . Its nearest in-class relatives—differing in chain length, N-substitution, or pyridine ring position—are frequently offered interchangeably by vendors, yet their divergent physicochemical and stereochemical profiles can decisively alter downstream biological performance.

Why 4-Pyridinepropanamine, alpha-methyl- (9CI) Cannot Be Generically Substituted by In-Class Pyridylalkylamines


Pyridylalkylamines with identical molecular formulas (e.g., N-methyl-4-pyridinepropanamine) or one‑carbon‑shorter chains (e.g., 4‑pyridineethanamine, α‑methyl‑) are often cataloged alongside 4‑Pyridinepropanamine, α‑methyl‑ (9CI) under broad “pyridine building block” headings . However, the three‑carbon linker plus alpha‑methyl substitution pattern uniquely balances lipophilicity (XLogP3 = 1.0), rotatable bond count (n = 3), and hydrogen‑bond donor capacity (1 HBD) relative to these analogs. Even small structural modifications alter the free amine’s position within the alkyl chain (terminal vs. internal), the number of HBDs, or the conformational ensemble, which in turn shifts membrane permeability, solubility, and the geometry of key ligand‑receptor interactions [1]. Consequently, substituting without verifying these parameters can introduce uncontrolled variables into structure‑activity relationships (SAR) or scale‑up processes, undermining reproducibility. The quantitative evidence below maps precisely where the target compound diverges from its closest comparators.

Quantitative Differentiation of 4-Pyridinepropanamine, alpha-methyl- (9CI) from In‑Class Pyridylalkylamine Analogs – Procurement Decision Guide


Lipophilicity (XLogP3) Places 4-Pyridinepropanamine, alpha-methyl- (9CI) in the Optimal CNS Drug-Like Window Relative to the Unsubstituted Propylamine Analog

The computed XLogP3 of 4-Pyridinepropanamine, alpha-methyl- (9CI) is 1.0 [1], positioning it within the favored lipophilicity range (XLogP 1–3) for central nervous system (CNS) drug candidates. In contrast, the alpha-des-methyl analog 4-Pyridinepropanamine (CAS 30532-36-6) exhibits a markedly higher XLogP of approximately 1.67 [2]. A difference of 0.67 log units corresponds to a ~4.7‑fold higher partition coefficient for the des‑methyl compound, which can reduce aqueous solubility and increase non‑specific protein binding.

CNS drug discovery Lipophilicity BBB permeability

Hydrogen-Bond Donor Count Differentiates 4-Pyridinepropanamine, alpha-methyl- (9CI) from N‑Methyl‑4‑pyridinepropanamine, Altering Permeability and Solubility Profiles

4-Pyridinepropanamine, alpha-methyl- (9CI) possesses one hydrogen-bond donor (HBD: the primary amine –NH₂) [1]. The direct N‑methyl analog 4‑Pyridinepropanamine, N‑methyl- (CAS 116578-57-5) has zero HBDs [2]. In passive transcellular permeability, each HBD incurs a desolvation penalty estimated at ~0.4–0.7 kJ/mol per hydrogen bond, reducing membrane flux. Conversely, the additional HBD of the target compound can enhance aqueous solubility. The measured aqueous solubility of the related unsubstituted 4‑Pyridinepropanamine is 56 g/L [3], providing a class‑level reference that the target compound is expected to exceed.

Hydrogen bonding Permeability Drug-likeness

Rotatable Bond Count and Conformational Flexibility Differentiate 4-Pyridinepropanamine, alpha-methyl- (9CI) from the Shorter‑Chain 4‑Pyridineethanamine, alpha-methyl- Analog

The target compound possesses three rotatable bonds [1], whereas 4‑Pyridineethanamine, alpha-methyl- (CAS 801173-51-3) contains only two rotatable bonds . In drug design, each additional rotatable bond contributes approximately 0.5–1.0 kcal/mol entropic penalty upon binding to a protein target. The three‑bond 4‑pyridin‑4‑ylbutan‑2‑amine scaffold provides greater conformational sampling that can accommodate deeper binding pockets while maintaining a calculated boiling point of 257.4 °C (760 mmHg), which is 18.3 °C higher than the shorter analog’s 239.1 °C [1], reflecting stronger intermolecular interactions.

Conformational flexibility Entropy penalty Lead optimization

Chiral Center at the Alpha‑Carbon Enables Stereochemistry‑Dependent Biological Differentiation Unavailable in Non‑Chiral Pyridylalkylamine Scaffolds

The alpha‑methyl substituent introduces a stereogenic center (undefined stereocenter in standard catalog listings), producing a racemic mixture of (R)‑ and (S)‑4‑(pyridin‑4‑yl)butan‑2‑amine [1]. The non‑chiral analog 4‑Pyridinepropanamine (CAS 30532-36-6) lacks this stereocenter entirely [2]. In medicinal chemistry, enantiomeric pairs often exhibit divergent pharmacological profiles: the (R)‑enantiomer (CAS 1315055-21-0) has been described as a kinase‑interacting scaffold with enhanced utility in asymmetric synthesis , while the simplified properties of 4-Pyridinepropanamine (PSA = 38.91, no stereocenter) preclude stereoselective target engagement.

Chirality Stereoselectivity Enantiomeric differentiation

Research and Industrial Application Scenarios for 4-Pyridinepropanamine, alpha-methyl- (9CI) Based on Differentiated Evidence


CNS Drug Discovery: Lead‑Like Scaffold with Favorable Lipophilicity and Defined HBD Profile

With an XLogP3 of 1.0 and a single hydrogen-bond donor, 4-Pyridinepropanamine, alpha-methyl- (9CI) sits within the optimal CNS physicochemical space. Medicinal chemistry teams pursuing CNS targets can deploy this scaffold to build focused compound libraries where the internal amine supports salt formation and the pyridine nitrogen enables metal‑coordination or hydrogen‑bond acceptor interactions, while the alpha‑methyl group contributes to metabolic stability [1].

Chiral Building Block for Asymmetric Synthesis and Enantiospecific SAR

The racemic alpha‑methyl stereocenter permits resolution into pure (R)‑ and (S)‑enantiomers. Procurement of the racemate provides a single entry point to both enantiomers for parallel SAR profiling in asymmetric kinase inhibition or GPCR modulation campaigns. The structurally characterized (R)‑enantiomer (CAS 1315055-21-0) has been explicitly noted as a kinase‑interacting scaffold, highlighting the value of stereochemical differentiation that non‑chiral pyridylpropylamines cannot offer .

Fragment‑Based and Combinatorial Library Design Requiring Balanced Conformational Flexibility

With three rotatable bonds, the scaffold provides sufficient flexibility to explore diverse binding‑site geometries while remaining within the rule‑of‑three guidelines for fragment‑based drug discovery. The 18.3 °C higher boiling point relative to the shorter‑chain alpha‑methyl ethanamine analog indicates stronger intermolecular forces that enhance crystallinity, a practical advantage for purification and storage during high‑throughput chemistry workflows .

Selective Conjugation Chemistry Exploiting Primary Amine Reactivity

The primary amine (–NH₂) of 4-Pyridinepropanamine, alpha-methyl- (9CI) enables a broad palette of chemoselective transformations—reductive amination, amide coupling, urea formation, and sulfonamide synthesis—that are inaccessible to the N‑methyl analog (tertiary amine, HBD = 0). This makes the target compound the preferred procurement choice for medicinal chemistry projects requiring derivatizable amine handles for parallel library synthesis [2].

Quote Request

Request a Quote for 4-Pyridinepropanamine,alpha-methyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.